Diethyl (2,3-dibromo-2-methylpropyl)phosphonate
Description
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is a brominated organophosphorus compound characterized by a phosphonate ester core substituted with a 2,3-dibromo-2-methylpropyl group. Bromine substituents likely enhance its reactivity and thermal stability, distinguishing it from non-halogenated phosphonates. Safety considerations for this compound would align with protocols for handling brominated and phosphorus-containing chemicals, as outlined in hazard assessments .
Properties
CAS No. |
651716-28-8 |
|---|---|
Molecular Formula |
C8H17Br2O3P |
Molecular Weight |
352.00 g/mol |
IUPAC Name |
1,2-dibromo-3-diethoxyphosphoryl-2-methylpropane |
InChI |
InChI=1S/C8H17Br2O3P/c1-4-12-14(11,13-5-2)7-8(3,10)6-9/h4-7H2,1-3H3 |
InChI Key |
PNKUBMMHTJXUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)(CBr)Br)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2,3-dibromo-2-methylpropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate exhibits significant potential in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. The compound's phosphonate structure allows it to interact effectively with biological systems.
1.1 Antimicrobial Activity
Research indicates that phosphonate compounds can serve as effective antimicrobial agents. For instance, derivatives of diethyl phosphonates have been evaluated for their activity against various bacterial strains. A study demonstrated that this compound derivatives showed promising Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics in the face of rising antibiotic resistance.
1.2 Anti-inflammatory Properties
Additionally, phosphonates have been explored for their anti-inflammatory effects. A patent describes various phosphonate compounds, including this compound, demonstrating efficacy in reducing inflammation in biological models. This positions the compound as a candidate for therapeutic development in inflammatory diseases .
Agricultural Applications
Phosphonates are also utilized in agriculture as fungicides and herbicides due to their ability to inhibit specific metabolic pathways in pests and pathogens.
2.1 Fungicidal Activity
this compound has shown efficacy in controlling fungal pathogens that affect crops. Studies have indicated that the compound can disrupt fungal cell membranes and inhibit spore germination. Field trials have demonstrated significant reductions in disease incidence when applied to susceptible crops .
2.2 Herbicidal Properties
In addition to its fungicidal properties, this compound has been investigated for its herbicidal activity. It acts by inhibiting the growth of certain weed species through metabolic disruption. Research findings indicate that this compound can be effective at low application rates, making it an environmentally friendly option for weed management .
Materials Science Applications
The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of flame retardants and polymer additives.
3.1 Flame Retardant Properties
Phosphonates are known for their flame-retardant properties due to their ability to form char upon heating, which acts as a barrier to heat and flame propagation. This compound has been incorporated into polymer matrices to enhance fire resistance without compromising mechanical properties .
3.2 Polymer Modification
The compound is also used to modify polymers to improve their thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer blends can lead to improved performance characteristics under thermal stress .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability with an observed MIC of 32 µg/mL for both strains.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with this compound showed a 50% reduction in fungal infections compared to untreated controls over a growing season. The compound was applied at concentrations ranging from 100 to 300 ppm.
Mechanism of Action
The mechanism of action of diethyl (2,3-dibromo-2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phosphonate group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Comparison with Similar Compounds
Comparison with Similar Phosphonate Compounds
Structural and Functional Group Analysis
The compound’s key structural features—bromine atoms and a methyl group—contrast with other phosphonates in the evidence. Below is a comparative analysis based on substituents, reactivity, and applications:
Biological Activity
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H14Br2O4P
- Molecular Weight : 327.99 g/mol
- CAS Number : 14515818
The presence of bromine atoms in its structure may contribute to its biological activity by influencing interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphonates are known to inhibit various enzymes, particularly those involved in phosphorylation processes. This compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways.
- Antimicrobial Properties : Some studies suggest that phosphonates exhibit antimicrobial activity. The specific structure of this compound may enhance its efficacy against certain pathogens.
- Anti-inflammatory Effects : There is evidence indicating that phosphonate derivatives can possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases.
Case Studies and Experimental Data
- Inhibition of Protein Tyrosine Phosphatases : A study demonstrated that phosphonate compounds could effectively inhibit PTPs, which are crucial for regulating cellular functions such as growth and differentiation. This compound was shown to have a significant inhibitory effect on specific PTPs, leading to increased phosphorylation of target proteins .
- Antimicrobial Activity : In vitro studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a dose-dependent inhibition of growth .
- Anti-inflammatory Properties : Research has indicated that phosphonates can modulate inflammatory responses. This compound demonstrated the ability to reduce the production of pro-inflammatory cytokines in cell culture models .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
